Methyl 3-(3-aminophenyl)propanoate
Overview
Description
Methyl 3-(3-aminophenyl)propanoate is an organic compound with the molecular formula C10H13NO2 It is a derivative of propanoic acid and features an aminophenyl group attached to the propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-aminophenyl)propanoate can be synthesized through the esterification of 3-(3-aminophenyl)propanoic acid with methanol. One common method involves the use of chlorotrimethylsilane as a catalyst. The reaction is typically carried out by dissolving 3-(3-aminophenyl)propanoic acid in methanol, adding chlorotrimethylsilane, and stirring the mixture at room temperature for 18 hours. The product is then purified through silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure higher yields and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-aminophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major product is 3-(3-aminophenyl)propanoic acid.
Reduction: The major product is 3-(3-aminophenyl)propanol.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
Methyl 3-(3-aminophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(3-aminophenyl)propanoate involves its interaction with specific molecular targets. The aminophenyl group can form π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the ester group can undergo hydrolysis to release the active aminophenylpropanoic acid, which may interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-aminophenyl)propanoate
- Ethyl 3-(3-aminophenyl)propanoate
- Methyl 3-(3-nitrophenyl)propanoate
Uniqueness
Methyl 3-(3-aminophenyl)propanoate is unique due to the position of the amino group on the phenyl ring, which can significantly influence its reactivity and interactions compared to its isomers and analogs. This positional difference can lead to variations in biological activity and chemical properties, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
methyl 3-(3-aminophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITMSNMLUXCPLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439918 | |
Record name | Methyl 3-(3-aminophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35418-08-7 | |
Record name | Methyl 3-(3-aminophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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